
Methyl 4-(bromomethyl)azulene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromomethyl)azulene-1-carboxylate is an organic compound belonging to the azulene family, characterized by its unique aromatic structure Azulene derivatives are known for their vibrant blue color and interesting chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(bromomethyl)azulene-1-carboxylate typically involves the bromination of methyl azulene-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(bromomethyl)azulene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl azulene-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted azulene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions revert the bromomethyl group to a methyl group.
Applications De Recherche Scientifique
Methyl 4-(bromomethyl)azulene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex azulene derivatives.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of methyl 4-(bromomethyl)azulene-1-carboxylate is primarily based on its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The azulene core may also interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl azulene-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Azulene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Bromoazulene derivatives: Other bromo-substituted azulenes with different substitution patterns.
Uniqueness: Methyl 4-(bromomethyl)azulene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and carboxylate groups allows for versatile chemical modifications and interactions with biological systems .
Propriétés
Numéro CAS |
142169-63-9 |
|---|---|
Formule moléculaire |
C13H11BrO2 |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
methyl 4-(bromomethyl)azulene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
Clé InChI |
VKOCBRIWTZEKNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C2C1=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


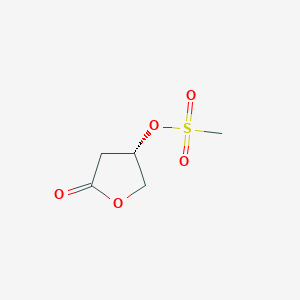
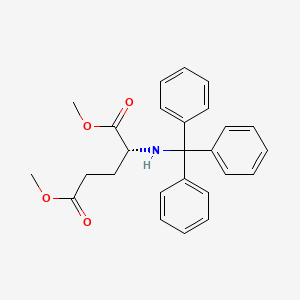

![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
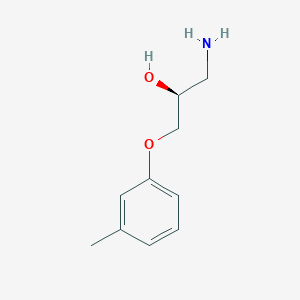
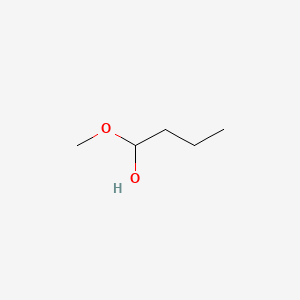

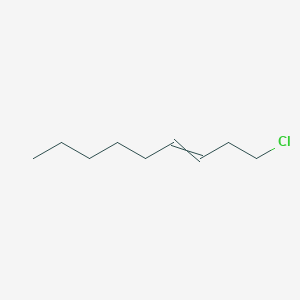
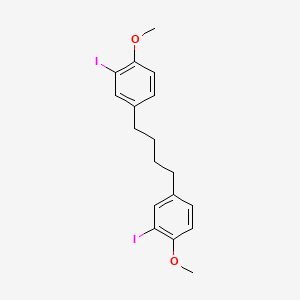
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)

